Manganese(II) isoquinoline-3-carboxylate

Description

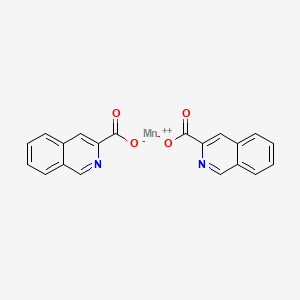

Manganese(II) isoquinoline-3-carboxylate (chemical formula: C₂₀H₁₂MnN₂O₄; CAS No. 942-75-6) is a coordination compound comprising a manganese(II) ion coordinated to isoquinoline-3-carboxylate ligands. The compound is typically stored under dry conditions at 2–8°C and has a molecular weight of 399.26 g/mol . Its synthesis often involves the reaction of methyl isoquinoline-3-carboxylate with hydrazine hydrate in methanol under reflux, forming intermediates like isoquinoline-3-carbohydrazide, which can subsequently coordinate with manganese salts .

The compound’s structure likely features octahedral geometry around the Mn(II) center, as inferred from analogous Mn(II) complexes with nitrogen- and oxygen-donor ligands .

Properties

Molecular Formula |

C20H12MnN2O4 |

|---|---|

Molecular Weight |

399.3 g/mol |

IUPAC Name |

isoquinoline-3-carboxylate;manganese(2+) |

InChI |

InChI=1S/2C10H7NO2.Mn/c2*12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h2*1-6H,(H,12,13);/q;;+2/p-2 |

InChI Key |

VXAOEWDKTIWFAY-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=O)[O-].C1=CC=C2C=NC(=CC2=C1)C(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Scientific Research Applications

Catalytic Applications

Oxidation Reactions

Manganese(II) isoquinoline-3-carboxylate has been utilized as a catalyst in various oxidation reactions. A notable study demonstrated its effectiveness in the epoxidation of unactivated olefins and selective C–H oxidation of alkanes using hydrogen peroxide as an oxidant. The manganese-based catalyst system showed yields up to 81% for epoxides and 51% for ketones under mild conditions (room temperature, atmospheric pressure) .

Table 1: Catalytic Performance of this compound

| Reaction Type | Substrate Type | Yield (%) | Conditions |

|---|---|---|---|

| Epoxidation | Unactivated olefins | 81 | Room temperature, H₂O₂ |

| C–H Oxidation | Unactivated alkanes | 51 | Room temperature, H₂O₂ |

Mechanism Insights

The catalytic mechanism involves the formation of a manganese-picolinate complex, which facilitates the transfer of oxygen atoms from hydrogen peroxide to the substrate. This complexation is critical for enhancing the reactivity and selectivity of the oxidation processes .

Antioxidant Properties

Cellular Protection

this compound exhibits significant antioxidant properties, making it a candidate for therapeutic applications. In a study involving cardiomyoblasts subjected to oxidative stress, the compound demonstrated the ability to reduce reactive oxygen species (ROS), lipid peroxidation, and mitochondrial dysfunction . The enhanced stability and lipophilicity of manganese complexes containing isoquinoline moieties contribute to their efficacy in cellular environments.

Case Study: Antioxidant Efficacy

- Model Organism: H9c2 rat cardiomyoblasts

- Findings: MnQ2 (a related complex) showed superior antioxidant effects compared to other manganese complexes, highlighting the potential for developing new antioxidant drugs based on this framework .

Antibacterial Activity

Biological Applications

Research indicates that this compound derivatives possess antibacterial properties against various strains of bacteria. A study evaluating isoquinoline derivatives found that certain complexes exhibited substantial inhibition zones against plant pathogenic bacteria .

Table 2: Antibacterial Activity of Isoquinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|---|

| Manganese(II) Isoquinoline | S. aureus | 30 |

| Isoquinoline Derivative A | E. coli | 22 |

| Isoquinoline Derivative B | Pseudomonas aeruginosa | 18 |

Material Science Applications

This compound is also being investigated for its potential applications in materials science, particularly in the development of organometallic frameworks and nanomaterials. Its coordination properties can be exploited to create new materials with tailored electronic and optical properties.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties of Selected Manganese Compounds

Preparation Methods

Synthesis of Isoquinoline-3-carboxylate Ligand

The isoquinoline-3-carboxylate ligand is typically prepared through multi-step organic synthesis involving isoquinoline derivatives. The key synthetic strategies include:

Cyclization and ring formation : Suzuki et al. (1978) described the synthesis of isoquinoline derivatives via acid-catalyzed ring opening and intramolecular cyclization of suitable precursors such as 4-methoxycarbonyl-1,3-oxazole, which itself is synthesized from phthalic anhydride and methyl isocyanoacetate. This method yields 4-hydroxy-3-carbomethoxy-1(2H)-isoquinoline, a precursor to isoquinoline-3-carboxylate derivatives.

Carbonylation and functional group transformations : A patent (CN104370813A) outlines a method for preparing isoquinoline-6-formaldehyde, which is closely related to isoquinoline carboxylates. It involves dissolving a bromo-substituted isoquinoline in a DMF/methanol solvent mixture, followed by palladium-catalyzed carbonylation under CO pressure at 95–105 °C, yielding carboxylated isoquinoline derivatives with good yields (~78%).

Functional group modifications : Xu et al. (1997) demonstrated the preparation of isoquinoline carboxylate derivatives starting from methyl 3-isoquinoline carboxylate. They performed ester reduction, chlorination, and amination steps to obtain ligands suitable for complexation with metal ions. Their method includes the preparation of 3-chloromethylisoquinoline hydrochloride and (3-isoquinolyl)methylamine intermediates, which can be further functionalized.

Complexation with Manganese(II)

After obtaining the isoquinoline-3-carboxylate ligand, complexation with manganese(II) ions is performed to form the manganese(II) isoquinoline-3-carboxylate complex. The preparation involves:

Direct coordination reaction : Manganese salts (such as manganese(II) chloride or manganese(II) acetate) are reacted with isoquinoline-3-carboxylate ligands in appropriate solvents. The reaction conditions typically involve stirring at room temperature or mild heating to facilitate coordination.

Hydrothermal synthesis : Research on polynuclear manganese(II) complexes with multidentate ligands and bridging carboxylates shows that hydrothermal methods at elevated temperatures (e.g., 160 °C for 72 hours) in sealed Teflon-lined autoclaves can yield crystalline manganese coordination compounds with high purity and yield (up to 89% based on manganese). Ionic liquids such as [BMI]Br are sometimes used as solvents to improve crystallinity and yield.

Representative Preparation Procedure (Literature-Based)

Research Findings and Analysis

The preparation of isoquinoline-3-carboxylate ligands is well-established through cyclization and carbonylation routes, often involving palladium catalysis and controlled reaction atmospheres (CO pressure).

The manganese(II) complexation benefits from hydrothermal synthesis techniques, which promote crystalline product formation and higher yields. Use of ionic liquids as solvents can enhance the reaction environment, improving product quality and crystallinity.

The methods avoid hazardous reagents such as phosphorous oxychloride or n-butyllithium, favoring safer and scalable protocols.

Characterization data from similar manganese(II) carboxylate complexes show typical Mn–O and Mn–N bond lengths in the range of 2.05–2.43 Å, consistent with octahedral coordination geometry around manganese(II).

Summary Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for preparing Manganese(II) isoquinoline-3-carboxylate, and how do reaction conditions influence product purity?

Methodological Answer: Synthesis typically involves reacting isoquinoline-3-carboxylic acid with manganese(II) salts (e.g., MnCl₂·4H₂O) in aqueous or mixed-solvent systems. Key variables include pH, temperature, and ligand-to-metal molar ratios. For example, refluxing at 80–90°C in ethanol/water (1:1 v/v) under nitrogen yields crystalline products. Purification via column chromatography (e.g., PE/EtOAc gradients) or recrystallization improves purity . Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and NMR spectroscopy .

Q. How can researchers characterize the coordination geometry of Manganese(II) in isoquinoline-3-carboxylate complexes?

Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction (SC-XRD): Resolves Mn(II) coordination geometry (e.g., octahedral vs. tetrahedral) and ligand binding modes .

- UV-Vis spectroscopy: Identifies d-d transitions (weak intensity due to Mn(II)'s high-spin d⁵ configuration).

- Electron paramagnetic resonance (EPR): Detects paramagnetic Mn(II) centers and spin states .

- Infrared (IR) spectroscopy: Confirms carboxylate binding via shifts in ν(COO⁻) asymmetric/symmetric stretching bands (~1600–1400 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound in common solvents?

Methodological Answer: The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but dissolves in water at acidic pH due to protonation of the carboxylate group. Stability tests under varying temperatures (25–60°C) and light exposure should be conducted using UV-Vis or NMR to track decomposition. Store in inert atmospheres (argon) to prevent oxidation of Mn(II) to Mn(III/IV) .

Advanced Research Questions

Q. How do supramolecular interactions in this compound complexes influence their magnetic properties?

Methodological Answer: Analyze magnetic susceptibility via SQUID magnetometry to assess exchange interactions between Mn(II) centers. For example, antiferromagnetic coupling may arise from μ-carboxylate bridges, while hydrogen bonding (e.g., O–H···N) can modulate spin alignment. Compare experimental data with DFT calculations to correlate structure-property relationships . Reported Mn(II)-Au(I) assemblies show weak ferromagnetic interactions at low temperatures (2–10 K) due to aurophilic and π-stacking interactions .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

Methodological Answer: Polymorphism often arises from solvent-mediated crystallization. To address discrepancies:

- Perform powder XRD to identify dominant phases.

- Use thermal analysis (DSC/TGA) to detect solvent loss or phase transitions.

- Compare simulated XRD patterns from SC-XRD data with experimental results to validate structural models .

- Reproduce syntheses under controlled humidity/temperature to isolate stable polymorphs .

Q. How can researchers evaluate the catalytic potential of this compound in oxidation reactions?

Methodological Answer: Design catalytic cycles using substrates like alkanes or alcohols. Monitor turnover frequency (TOF) and selectivity via GC-MS or HPLC. For example:

Q. What methodologies are recommended for analyzing bioinorganic interactions of this compound with biomolecules?

Methodological Answer:

- Circular dichroism (CD): Probe conformational changes in proteins (e.g., metalloenzymes) upon binding.

- Isothermal titration calorimetry (ITC): Quantify binding constants (Kd) and stoichiometry.

- X-ray absorption spectroscopy (XAS): Resolve Mn coordination environments in biological matrices .

Safety and Methodological Rigor

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

Q. How should researchers address discrepancies in reported toxicity data for Manganese(II) complexes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.